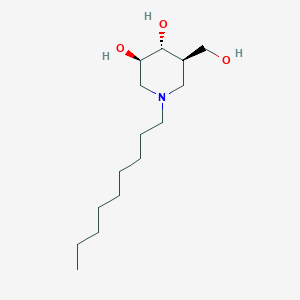3,4-Piperidinediol, 5-(hydroxymethyl)-1-nonyl-, (3R,4R,5R)-
CAS No.: 741252-83-5
Cat. No.: VC16788949
Molecular Formula: C15H31NO3
Molecular Weight: 273.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 741252-83-5 |
|---|---|
| Molecular Formula | C15H31NO3 |
| Molecular Weight | 273.41 g/mol |
| IUPAC Name | (3R,4R,5R)-5-(hydroxymethyl)-1-nonylpiperidine-3,4-diol |
| Standard InChI | InChI=1S/C15H31NO3/c1-2-3-4-5-6-7-8-9-16-10-13(12-17)15(19)14(18)11-16/h13-15,17-19H,2-12H2,1H3/t13-,14-,15-/m1/s1 |
| Standard InChI Key | UHQABFPGJGCQHD-RBSFLKMASA-N |
| Isomeric SMILES | CCCCCCCCCN1C[C@@H]([C@H]([C@@H](C1)O)O)CO |
| Canonical SMILES | CCCCCCCCCN1CC(C(C(C1)O)O)CO |
Introduction
Structural Characterization and Stereochemical Significance
Molecular Architecture
The compound features a piperidine ring substituted with hydroxyl groups at positions 3 and 4, a hydroxymethyl group at position 5, and a nonyl chain at position 1. The (3R,4R,5R) configuration indicates a specific spatial arrangement critical for its interactions with biological targets . Piperidine derivatives often exhibit conformational flexibility, but the presence of multiple hydroxyl groups and a bulky nonyl substituent likely restricts ring puckering, favoring a chair-like conformation with equatorial substituents .
Stereochemical Implications
The R-configuration at positions 3, 4, and 5 creates a chiral environment that influences hydrogen-bonding networks and molecular recognition. For example, in the structurally related (3R,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol hydrochloride (CAS 169105-89-9), the stereochemistry enhances water solubility (LogP = -1.80) and polar surface area (27.69 Ų), properties that correlate with bioavailability . These observations suggest that the nonyl-substituted analogue may balance hydrophilicity and lipophilicity, enabling membrane permeability while retaining aqueous solubility.
Physicochemical Properties
Stability and Reactivity
Piperidinediols are prone to oxidation at hydroxyl sites, necessitating storage under inert conditions. The hydrochloride salt form, as seen in CAS 169105-89-9, enhances stability by reducing nucleophilic attack on the protonated amine . For the target compound, the absence of a salt form may necessitate stabilization via cryogenic storage or lyophilization.
Synthetic Routes and Optimization
Retrosynthetic Analysis
The synthesis likely involves:
-
Piperidine Ring Formation: Cyclization of a 1,5-diamine precursor with appropriate protecting groups.
-
Functionalization: Sequential introduction of hydroxyl, hydroxymethyl, and nonyl groups via nucleophilic substitution or Grignard reactions.
-
Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to achieve the (3R,4R,5R) configuration.
A related synthesis of piperine derivatives (e.g., CAS 120729-77-3) employs KF-Al2O3-mediated condensation and boron tribromide demethylation, suggesting adaptability for introducing bulky alkyl chains .
Key Reaction Steps
-
Core Structure Assembly:
-
Stereoselective Refinement:
-
Enzymatic resolution or chiral column chromatography ensures enantiopurity.
-
Applications in Medicinal Chemistry
Drug Development
The compound’s dual hydrophilic-hydrophobic character positions it as a candidate for:
-
Antidiabetic Agents: PPARγ agonism enhances insulin sensitivity .
-
Neurological Therapeutics: Piperidine moieties are prevalent in dopamine reuptake inhibitors.
Biomaterial Synthesis
Functionalized piperidines serve as crosslinkers in polymer hydrogels, leveraging hydroxyl groups for covalent attachment to matrices.
Challenges and Future Directions
Synthetic Hurdles
-
Steric Hindrance: Bulky nonyl groups complicate ring closure and functionalization.
-
Scalability: Asymmetric synthesis steps may limit large-scale production.
Research Priorities
-
Crystallographic Studies: X-ray diffraction to resolve absolute configuration.
-
ADME Profiling: Pharmacokinetic studies to assess oral bioavailability.
-
Target Validation: High-throughput screening against kinase and receptor libraries.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume